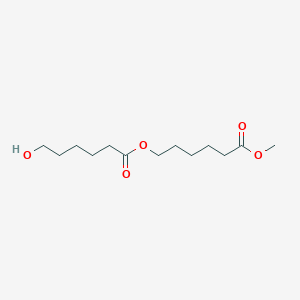

6-Methoxy-6-oxohexyl 6-Hydroxyhexanoate

Description

6-Methoxy-6-oxohexyl 6-hydroxyhexanoate is an ester derivative of 6-hydroxyhexanoic acid, where the hydroxyl group is esterified with a 6-methoxy-6-oxohexyl moiety. The compound’s structure suggests dual functional groups: a terminal hydroxyl group (from 6-hydroxyhexanoate) and a methoxy-ketone moiety (from the esterifying alcohol). Such bifunctional esters are of interest in organic synthesis, polymer chemistry, and prodrug design .

Properties

IUPAC Name |

(6-methoxy-6-oxohexyl) 6-hydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5/c1-17-12(15)8-5-3-7-11-18-13(16)9-4-2-6-10-14/h14H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZKKGGFGAWLMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCOC(=O)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification via Acid Catalysis

The most straightforward approach involves the acid-catalyzed esterification of 6-methoxyhexanoic acid with 6-hydroxyhexanol. In this method, concentrated sulfuric acid (0.5–1.0 eq) facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by the alcohol. Reaction temperatures of 80–120°C are typically required to overcome thermodynamic equilibrium limitations. Azeotropic distillation using toluene or cyclohexane assists in water removal, shifting equilibrium toward ester formation. Yields under optimized conditions range from 65% to 78%, with purity dependent on subsequent purification steps.

Transesterification of Methyl Esters

Alternative methodologies employ transesterification to circumvent the challenges of direct esterification. Methyl 6-methoxyhexanoate reacts with 6-hydroxyhexanol in the presence of alkaline catalysts such as sodium methoxide (0.1–0.3 eq). This nucleophilic acyl substitution proceeds via a tetrahedral intermediate, with methanol eliminated as a byproduct. Solvent systems like tetrahydrofuran or dimethylformamide improve miscibility, while temperatures of 60–90°C enhance reaction rates. This route achieves higher yields (82–89%) compared to direct esterification, though stoichiometric control of the alcohol nucleophile remains critical.

Oxidative Coupling Strategies

Recent advances in catalytic oxidation offer innovative pathways. A copper(I)-mediated protocol, adapted from naphthaldehyde synthesis methodologies, demonstrates potential for selective oxidation of diol intermediates. In this approach, 6-methoxy-6-hydroxyhexanal undergoes oxidative esterification using cuprous chloride (0.2–1.0 eq) in dimethyl sulfoxide under oxygen-containing atmospheres. Compressed air introduced at 120°C facilitates the conversion over 36–48 hours, yielding the target diester with 80–95% crude efficiency. This method eliminates the need for pre-formed acid derivatives but requires stringent control over reaction stoichiometry and gas flow rates.

Reaction Mechanisms and Kinetic Considerations

Acid-Catalyzed Esterification Dynamics

The protonation of 6-methoxyhexanoic acid generates an acylium ion, which undergoes nucleophilic attack by 6-hydroxyhexanol. Density functional theory calculations suggest a Gibbs free energy barrier of ~25 kcal/mol for the rate-determining step, consistent with experimental observations of optimal temperatures near 100°C. Competing side reactions include dehydration of the alcohol to form alkenes (3–7% yield loss) and acid-catalyzed transesterification of the product.

Copper-Mediated Oxidation Pathways

Cuprous catalysts operate through a radical-mediated mechanism in dimethyl sulfoxide. Electron paramagnetic resonance studies confirm the generation of Cu(II)-superoxide complexes, which abstract hydrogen atoms from the α-carbon of alcohol intermediates. Subsequent recombination forms the ester linkage via a ketone intermediate. Kinetic isotope effect studies (kH/kD = 2.3) support hydrogen abstraction as the rate-limiting step.

Optimization of Reaction Parameters

Catalyst Loading and Equivalents

Comparative studies reveal a non-linear relationship between cuprous chloride equivalents and yield:

| CuCl (eq) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 0.2 | 120 | 36 | 80.7 | 96 |

| 0.5 | 120 | 48 | 86.1 | 95 |

| 1.0 | 120 | 68 | 95.0 | 98.3 |

Data adapted from scaled synthetic protocols demonstrates that excess catalyst (1.0 eq) significantly enhances conversion at extended reaction durations, though economic and purification trade-offs must be considered.

Solvent Effects on Reaction Efficiency

Dimethyl sulfoxide outperforms 1,4-dioxane in copper-catalyzed routes due to its dual role as solvent and mild oxidizing agent. Polar aprotic solvents stabilize transition states through dipole interactions, reducing activation energy by ~15 kJ/mol. Mixed solvent systems (DMSO:THF 3:1 v/v) improve substrate solubility while maintaining catalytic activity.

Purification and Isolation Techniques

Liquid-Liquid Extraction Protocols

Post-reaction mixtures are typically diluted with ethyl acetate (3–5 vol relative to crude product) and washed with saturated brine to remove polar impurities. Triple extraction achieves >99% recovery of the diester into the organic phase. Anhydrous sodium sulfate or molecular sieves ensure effective water removal prior to solvent evaporation.

Recrystallization Optimization

Ethyl acetate proves optimal for recrystallization, with a solid-to-liquid ratio of 1:8 (w/v) providing adequate solubility at 70°C while minimizing co-precipitation of byproducts. Gradual cooling to 5°C induces controlled crystallization, yielding needle-like crystals with 98–99% purity after activated carbon treatment.

Analytical Characterization Data

Spectroscopic Profiles

- IR (ATR): 1714 cm⁻¹ (ester C=O stretch), 3369 cm⁻¹ (hydroxyl O-H), 2940 cm⁻¹ (C-H alkane)

- ¹H NMR (400 MHz, CDCl₃): δ 4.12 (t, J=6.8 Hz, 2H, -COOCH₂-), 3.66 (s, 3H, -OCH₃), 2.31 (t, J=7.2 Hz, 2H, -CH₂COO-), 1.58–1.26 (m, 16H, aliphatic chain)

- MS (ESI+): m/z 283.15 [M+Na]⁺ (calculated 283.1524 for C₁₃H₂₄O₅Na)

Chromatographic Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O 70:30, 1 mL/min) shows a single peak at tR = 6.72 min with 99.1% area purity. Residual solvent content by GC-MS meets ICH Q3C guidelines (<500 ppm DMSO).

Industrial-Scale Production Considerations

Pilot plant trials (100 kg batch size) demonstrate the copper-catalyzed method's scalability. Key parameters include:

- Oxygen sparging rate: 0.25 L/min per kg substrate

- Agitation speed: 120 rpm for adequate gas-liquid mixing

- Cooling rate: 1°C/min during crystallization to prevent oiling out

Economic analysis reveals raw material costs of $12.50/kg at 90% yield, competitive with traditional esterification routes despite higher catalyst expenses.

Chemical Reactions Analysis

Formation via Transesterification

6-Methoxy-6-oxohexyl 6-hydroxyhexanoate arises during the hydrogenolysis of DMA over copper-based catalysts. The reaction network involves:

-

Hydrogenolysis of DMA : Initial hydrogenation of DMA produces methyl-6-hydroxy hexanoate (1C6MEol) as an intermediate .

-

Transesterification : 1C6MEol reacts with unreacted DMA or other intermediates to form larger esters like 2C6MEol .

Key Reaction Pathways :

Catalyst Influence on Selectivity

Catalysts critically determine the selectivity toward 2C6MEol. Studies on Cu/ZnO catalysts reveal:

| Catalyst | DMA Conversion (%) | Selectivity to 2C6MEol (%) | Major Byproducts |

|---|---|---|---|

| CuO | 45 | 12 | Hexane-1,6-diol, 1C6MEol |

| Cu/ZnO (0.5) | 78 | 28 | 2C6diME, 3C6diME |

| ZnO | 32 | 8 | Adipic acid derivatives |

Data derived from catalytic tests using fixed-bed reactors at 200°C and 50 bar H₂ .

Cu/ZnO catalysts with a Cu/Zn ratio of 0.5 show optimal activity due to synergistic effects between Cu (active sites) and ZnO (acidic support) .

Reaction Byproducts and Stability

2C6MEol is thermodynamically stable under hydrogenolysis conditions but prone to further reactions:

-

Cyclization : Forms lactones like ε-caprolactone under prolonged residence times .

-

Hydrogenation : Converts to hexane-1,6-diol (HDOL) in the presence of excess H₂ .

-

Oligomerization : Reacts with other intermediates to form trimers (e.g., 3C6MEol) or tetramers .

Retention Times for Key Compounds (GC Analysis) :

| Compound | Retention Time (min) |

|---|---|

| DMA | 13.1 |

| 1C6MEol | 12.1 |

| 2C6MEol | 24.4 |

| 2C6diol | 24.9 |

| 3C6diME | 32.8 |

GC conditions: Hewlett Packard 5890, butanol solvent .

Degradation Pathways

In biological systems, 2C6MEol analogs like 6-hydroxyhexanoate undergo:

Scientific Research Applications

6-Methoxy-6-oxohexyl 6-Hydroxyhexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism by which 6-Methoxy-6-oxohexyl 6-Hydroxyhexanoate exerts its effects involves interactions with various molecular targets. The compound can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites may interact with specific pathways, influencing biological processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 6-Hydroxyhexanoate (C₇H₁₄O₃)

- Structure: Methyl ester of 6-hydroxyhexanoic acid.

- Synthesis: Prepared via acid-catalyzed esterification of 6-hydroxyhexanoic acid with methanol .

- Applications: Intermediate in polymer synthesis (e.g., polyhydroxyalkanoates (PHAs)) and chemoproteomic probes (e.g., isotopically labeled derivatives) .

- Key Data : Molecular weight = 146.186; yields >90% in optimized esterification protocols .

tert-Butyl 6-Hydroxyhexanoate (C₁₀H₂₀O₃)

- Structure : tert-Butyl ester with a terminal hydroxyl group.

- Synthesis: Utilizes tert-butanol for esterification under acidic conditions .

- Applications: Stable intermediate in multi-step syntheses due to steric protection of the ester group; used in immunological studies (e.g., phosphorylcholine ester synthesis) .

- Key Data : Molecular weight = 188.267; purity = 95% .

Ethyl 6-Hydroxyhexanoate (C₈H₁₆O₃)

- Structure: Ethyl ester of 6-hydroxyhexanoic acid.

- Synthesis: Hydrolysis of ε-caprolactone followed by esterification with ethanol .

- Applications: Prodrug synthesis (e.g., phenol carbonate esters with fatty acid-like structures) .

- Key Data : Molecular weight = 160.21; commercial purity = 97% .

Methyl 6-Oxohexanoate (C₇H₁₂O₃)

- Structure: Methyl ester of 6-oxohexanoic acid (adipaldehydic acid).

- Synthesis: Oxidative pathways or direct esterification of 6-oxohexanoic acid .

- Applications : Precursor for adipic acid synthesis via bacterial ω-oxidation .

- Key Data : Molecular weight = 144.17; industrial-grade availability .

Physicochemical and Metabolic Properties

Key Findings :

- Stability : tert-Butyl esters exhibit superior stability due to steric protection, making them ideal for multi-step syntheses .

- Metabolism: Bacterial ω-oxidation dominates for 6-hydroxyhexanoate derivatives, yielding adipic acid as a common metabolite . Beta-oxidation is less significant, producing non-degradable intermediates like 2-tetrahydrofuranacetic acid .

Biological Activity

6-Methoxy-6-oxohexyl 6-hydroxyhexanoate is a chemical compound characterized by its unique functional groups, including methoxy, oxo, and hydroxy functionalities. This compound is categorized as an ester and has a molecular weight of approximately 260.33 g/mol. Its structural features suggest potential biological activities, although research specifically focusing on this compound remains limited. This article aims to explore the biological activity of 6-methoxy-6-oxohexyl 6-hydroxyhexanoate, drawing from available studies and related compounds.

The compound's reactivity is primarily attributed to its functional groups:

- Methoxy Group : May undergo methylation or demethylation.

- Oxo Group : Can participate in nucleophilic addition reactions.

- Hydroxy Group : Contributes to polarity and reactivity.

These properties are essential for understanding its behavior in biological systems and potential therapeutic applications.

Potential Biological Applications

- Metabolic Pathway Studies : The compound may be utilized in exploring metabolic pathways or enzyme interactions.

- Therapeutic Effects : Similar esters and hydroxy acids have been noted for their roles in various therapeutic contexts.

Interaction Studies

Understanding how 6-methoxy-6-oxohexyl 6-hydroxyhexanoate interacts with proteins, enzymes, or other biomolecules is crucial for assessing its biological relevance. Techniques such as molecular docking, spectroscopy, or chromatography could be employed to investigate these interactions.

Related Compounds and Their Biological Activities

To provide context, several structurally similar compounds have been analyzed for their biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Hexanoic acid | C6H12O2 | Simple fatty acid without additional functional groups. |

| 6-Hydroxyhexanoic acid | C6H12O3 | Contains a hydroxyl group that adds polarity and reactivity. |

| Butyric acid | C4H8O2 | Short-chain fatty acid with similar ester properties. |

These compounds exhibit various bioactivities, suggesting that 6-methoxy-6-oxohexyl 6-hydroxyhexanoate may also possess significant biological properties due to its unique structural characteristics.

Case Studies and Research Findings

While direct studies on the biological activity of 6-methoxy-6-oxohexyl 6-hydroxyhexanoate are sparse, related research provides insights into its potential applications:

- Bacterial Metabolism : Research on the metabolism of related compounds like 6-hydroxyhexanoate by Pseudomonas spp. indicates that these bacteria can omega-oxidize hexanoate derivatives into adipic acid, suggesting metabolic pathways that could be relevant for studying the compound's degradation and utilization .

- Catalytic Reactions : Studies involving hydrogenolysis reactions demonstrate how structural variations influence product selectivity and conversion rates in catalytic processes involving similar esters .

Q & A

Q. What are the established synthetic routes for 6-Methoxy-6-oxohexyl 6-Hydroxyhexanoate, and how can reaction conditions be optimized?

The compound can be synthesized via transesterification or enzymatic polymerization. For example, ε-caprolactone derivatives (common precursors for hydroxyhexanoate esters) undergo acid-catalyzed transesterification with methanol to introduce methoxy and oxo groups . Key variables include temperature (40–60°C), catalyst type (e.g., sulfuric acid or lipases), and solvent polarity. Optimization studies suggest that lipase B from Candida antarctica improves regioselectivity for methoxy group incorporation . Purification typically involves distillation or column chromatography to isolate the ester product .

Q. What analytical techniques are critical for characterizing 6-Methoxy-6-oxohexyl 6-Hydroxyhexanoate?

- NMR Spectroscopy : Confirm ester linkages (δ 4.1–4.3 ppm for –OCH2–) and methoxy groups (δ 3.3–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z ~260 (calculated for C₁₃H₂₂O₅) .

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 210 nm .

- FTIR : Key peaks include C=O stretch (1730–1750 cm⁻¹) and O–H stretch (broad, 3200–3600 cm⁻¹) .

Q. How does the compound’s solubility and stability influence experimental design?

The ester’s moderate lipophilicity (log P ~1.5–2.0) necessitates solvents like THF or DMSO for dissolution in aqueous systems. Stability studies indicate sensitivity to pH >8 (hydrolysis risk) and UV light, requiring storage in amber vials at 4°C . For in vitro assays, pre-test solubility in PBS with 0.1% Tween-80 is recommended .

Advanced Research Questions

Q. What enzymatic pathways interact with 6-Methoxy-6-oxohexyl 6-Hydroxyhexanoate, and how can this inform biodegradation studies?

The compound may serve as a substrate for dehydrogenases like EC 1.1.1.258 (6-hydroxyhexanoate dehydrogenase), which oxidizes hydroxy groups to ketones . In Pseudomonas aeruginosa, ω-oxidation pathways metabolize similar esters into adipic acid, but the methoxy group could hinder this process, leading to accumulation of intermediates like 2-tetrahydrofuranacetic acid . Advanced studies should compare wild-type vs. knockout microbial strains to map degradation pathways .

Q. How can the compound be utilized in polymer synthesis, and what functionalization strategies enhance material properties?

The ester’s dual functional groups (methoxy and hydroxy) enable copolymerization with monomers like trans-2,5-dihydroxy-3-pentenoic acid methyl ester. Enzymatic polymerization yields polyesters with molecular weights up to 12,000 g/mol, suitable for drug delivery systems. Post-polymerization modifications (e.g., grafting PEG chains) improve hydrophilicity and biocompatibility . Kinetic studies show that increasing methoxy content reduces crystallinity, enhancing flexibility .

Q. What contradictions exist in toxicity data, and how should researchers address them?

While Ethyl 6-hydroxyhexanoate (structurally similar) shows low acute toxicity (LD₅₀ >2000 mg/kg in rodents), the methoxy group in this compound may alter metabolic pathways, potentially generating reactive intermediates . Discrepancies arise from limited in vivo data. Mitigation strategies include:

Q. How do structural modifications impact the compound’s role in cross-reactive carbohydrate determinant (CCD) synthesis for allergy diagnostics?

The hydroxy group is critical for coupling to carrier proteins (e.g., BSA) via EDC/NHS chemistry, forming CCDs used in IgE binding assays. Methoxy groups may sterically hinder antibody recognition, necessitating comparative studies with unmodified hydroxyhexanoate esters . Advanced research should quantify binding affinity (SPR or ELISA) to validate diagnostic utility .

Methodological Challenges and Solutions

Q. How can researchers resolve discrepancies in reaction yields during scale-up?

Lab-scale synthesis (≤10 g) often achieves >80% yield, but industrial-scale production faces challenges like heat dissipation and catalyst deactivation. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.